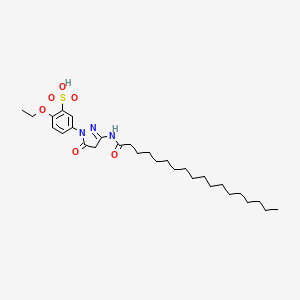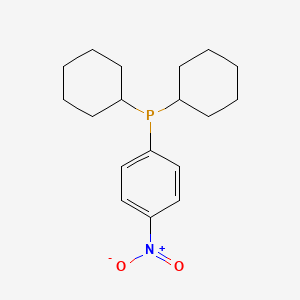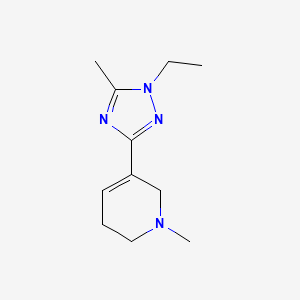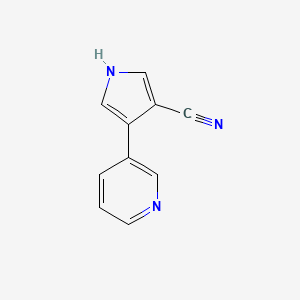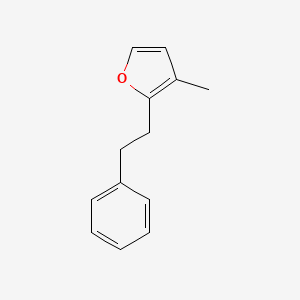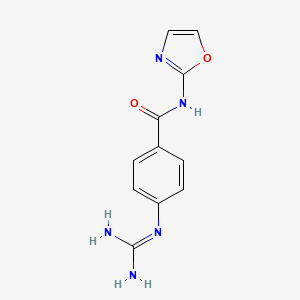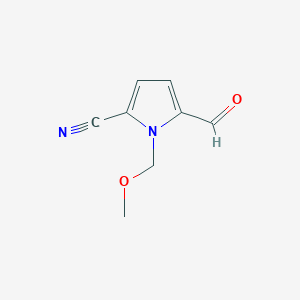
5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole derivative with formylating agents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or toluene and may involve catalysts like Lewis acids to facilitate the formylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 5-Carboxy-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile.
Reduction: 5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-amine.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-1H-pyrrole-2-carbonitrile: Lacks the methoxymethyl group, which may affect its reactivity and applications.
1-(Methoxymethyl)-1H-pyrrole-2-carbonitrile:
5-Formyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. The methoxymethyl group further enhances its solubility and stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-formyl-1-(methoxymethyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-10-7(4-9)2-3-8(10)5-11/h2-3,5H,6H2,1H3 |
InChI Key |
IZRVKDRNCRRFIS-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C(=CC=C1C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


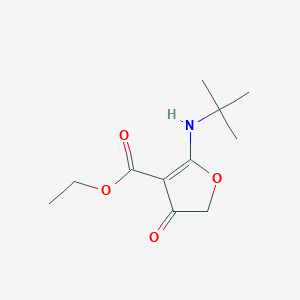
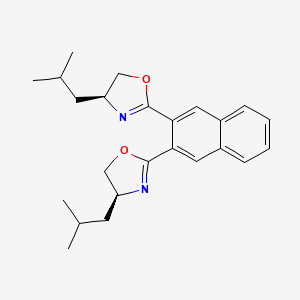
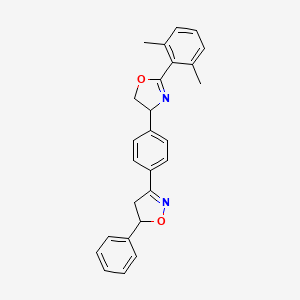
![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)
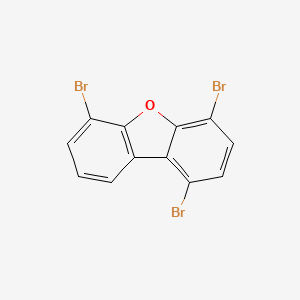
![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)
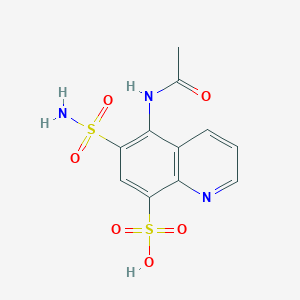
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)
